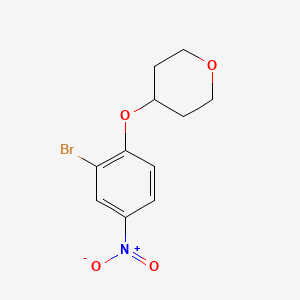

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Description

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS: 1072944-62-7) is a brominated and nitrated tetrahydro-2H-pyran derivative. The compound features a phenoxy substituent at the 4-position of the tetrahydropyran ring, with bromine and nitro groups at the 2- and 4-positions of the aromatic ring, respectively. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its reactivity is influenced by the electron-withdrawing nitro group and the bromine atom, which can participate in cross-coupling reactions or nucleophilic substitutions .

It requires storage in dry, ventilated areas away from heat and incompatible materials .

Propriétés

IUPAC Name |

4-(2-bromo-4-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKAVPMKTKFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674790 | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-62-7 | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Tetrahydro-2H-pyran Intermediate

An important precursor, tetrahydro-4H-pyran-4-one, can be prepared industrially via the cyclization of 1,5-dichloropentanone, which itself is synthesized by the reaction of 3-chloropropionyl chloride with ethylene gas in the presence of aluminum chloride catalyst under controlled temperature conditions (below 10°C). The crude product is purified by vacuum distillation to obtain high-purity tetrahydro-4H-pyran-4-one.

| Step | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|

| 1 | 3-Chloropropionyl chloride + AlCl3 + ethylene gas | Intermediate chlorinated ketone | Controlled temperature |

| 2 | Hydrolysis with water and HCl at 0°C | 1,5-Dichloropentanone | Efficient extraction |

| 3 | Reflux with phosphoric acid and sodium phosphate | Tetrahydro-4H-pyran-4-one | High purity by distillation |

Formation of 4-(4-Methoxyphenyl)-tetrahydropyran Derivatives

A key intermediate, 4-(4-methoxyphenyl)-tetrahydropyran, is synthesized by reacting 4-tetrahydropyran-2-one with 4-methoxyphenyl derivatives under controlled temperatures (0–5°C) in toluene solvent. The reaction mixture is quenched with acetic acid and extracted to isolate the product as crystalline solids.

| Parameter | Condition/Value |

|---|---|

| Solvent | Toluene |

| Temperature | 0–5°C initially, then room temp |

| Reaction time | 2 h at 0–5°C, 0.5 h at RT |

| Work-up | Quench with acetic acid, extraction with ethyl acetate |

| Product | 4-(4-Methoxyphenyl)-tetrahydropyran-4-ol (yellow-green crystals) |

| Yield | ~4.58 g from 50 g scale |

Bromination of Tetrahydropyran-Substituted Phenols

Bromination is typically performed using N-bromosuccinimide (NBS) in solvents such as acetonitrile at room temperature. For example, 4-(4-methoxyphenyl)-tetrahydropyran is brominated to yield 4-(3-bromo-4-methoxyphenyl)-tetrahydropyran. The reaction is stirred for 4 hours, followed by solvent evaporation, extraction, and recrystallization to obtain high-purity crystalline brominated products.

| Parameter | Condition/Value |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction time | 4 hours |

| Work-up | Extraction with ethyl acetate, drying over sodium sulfate, recrystallization in ethanol |

| Yield | 83.2 g from 71.2 g starting material |

| Characterization | 1H-NMR, MS (M+ at 270/272) |

Amination to Introduce the Phenoxy Linkage

The conversion of brominated intermediates to the corresponding amine derivatives involves catalytic amination using benzylamine or diphenylmethylamine in toluene at elevated temperatures (~100°C) under inert atmosphere. After reaction completion, the mixture is cooled, acidified, and extracted to isolate the amine product as crystalline solids.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd-based catalyst (tris(dibenzylidenacetone)dipalladium) with rac-BINAP ligand |

| Base | Sodium tert-butylate |

| Solvent | Toluene |

| Temperature | 98–100°C |

| Reaction time | 30 min to 20 h (depending on step) |

| Work-up | Acid quench, aqueous extraction, ethanol recrystallization |

| Product | Benzyl-[2-methoxy-5-(tetrahydropyran-4-yl)-phenyl]-amine (beige crystals) |

| Yield | 4.85 g from 5 g brominated precursor |

Nitration to Introduce the Nitro Group

Though specific nitration procedures for this compound are less detailed in the sources, conventional aromatic nitration methods apply, typically involving nitric acid and sulfuric acid mixtures under controlled temperature to introduce the nitro group at the 4-position of the phenyl ring. Controlled conditions avoid over-nitration or degradation of the tetrahydropyran ring.

- The bromination step using NBS is highly selective and efficient when performed in acetonitrile at room temperature, yielding crystalline products suitable for further transformations.

- Catalytic amination with palladium catalysts and appropriate ligands enables the substitution of bromine with amine groups under mild conditions, which is crucial for maintaining the integrity of the tetrahydropyran ring.

- The tetrahydro-2H-pyran ring is sensitive to harsh acidic or basic conditions; therefore, reaction conditions are optimized to moderate temperatures and neutral to slightly acidic pH during coupling and nitration steps.

- Industrially scalable methods for the preparation of tetrahydro-4H-pyran-4-one provide a reliable starting material for synthesis, ensuring consistent quality and yield.

- Purification techniques such as recrystallization and extraction are essential to achieve high purity, which is critical for research and potential pharmaceutical applications.

The preparation of this compound involves a multi-step synthetic route starting from readily available intermediates such as tetrahydro-4H-pyran-4-one and methoxyphenyl derivatives. Key transformations include selective bromination, catalytic amination, and nitration under controlled conditions. The methods described are supported by patent literature and research disclosures, offering robust and scalable routes to this compound. Careful control of reaction conditions and purification steps ensures high yield and purity, making these methods suitable for advanced organic synthesis and medicinal chemistry research.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, where it can be replaced by another atom or group.

Reduction: The nitro group can potentially undergo reduction to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron powder in acidic conditions.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 4-(2-methoxy-4-nitrophenoxy)tetrahydro-2H-pyran.

Reduction: Reduction of the nitro group yields 4-(2-bromo-4-aminophenoxy)tetrahydro-2H-pyran.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with similar structures may exhibit anticancer properties by targeting specific pathways involved in cancer progression. For instance, derivatives of 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran could potentially inhibit enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), and pathways related to DNA damage response and immune regulation. Preliminary studies suggest that this compound may interact with biological macromolecules like proteins and nucleic acids, leading to modulation of biological pathways.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic structures with potential biological activities. Its ability to undergo nucleophilic substitution reactions makes it suitable for generating various derivatives that can be tailored for specific applications in drug development.

Biological Studies

Molecular Docking Studies

Molecular docking studies have been employed to explore the interactions of this compound with various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses. Such studies may reveal its effectiveness in inhibiting specific enzymes or receptors involved in disease pathways.

Target Interactions

Similar compounds have been identified to inhibit key proteins such as PARP7 and CDK9, suggesting that this compound may also interact with these targets. The likely mode of action involves binding to active sites on these proteins, which could inhibit their function and disrupt critical cellular processes related to cancer progression .

Biochemical Pathways

Inhibition of targets like PARP7 could affect cellular pathways related to DNA repair mechanisms and immune responses, providing a basis for further exploration into the compound's therapeutic potential .

Mécanisme D'action

. its derivatives may interact with specific molecular targets and pathways, depending on the functional groups present and their modifications.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron Effects: The nitro group in the target compound enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, 2-(4-Bromophenoxy)tetrahydropyran lacks this activation, making it less reactive toward electron-deficient positions .

Reactivity Insights :

- The alkyne-containing derivative (4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran) is synthesized via iron-catalyzed cross-coupling, highlighting the versatility of tetrahydro-2H-pyran in transition metal-mediated reactions .

Activité Biologique

Chemical Structure and Properties

The compound features a six-membered oxygen heterocycle that includes five carbon atoms and one oxygen atom. The presence of bromine and nitro groups contributes to its reactivity, potentially allowing for various chemical interactions that may influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrN₁O₄ |

| Molecular Weight | 300.12 g/mol |

| Structural Features | Tetrahydropyran ring, 2-bromo-4-nitrophenoxy group |

Synthesis Pathways

The synthesis of 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran typically involves multi-step organic reactions. Key steps may include the formation of the tetrahydropyran ring and the introduction of the bromo and nitro substituents through electrophilic aromatic substitution and nucleophilic substitution reactions.

Currently, there is no established mechanism of action for this compound due to insufficient research. However, preliminary hypotheses suggest that compounds with similar structures may interact with biological macromolecules such as proteins and nucleic acids. These interactions could potentially lead to inhibition or modulation of various biological pathways.

Related Compounds and Biological Activity

While specific studies on this compound are lacking, related compounds have shown significant biological activities:

- Pyrano[2,3-c]pyrazoles : A series of compounds have been synthesized that exhibit kinase inhibitory activity and anticancer properties against glioblastoma cell lines .

- Dihydropyridones : These compounds are known for their diverse biological activities, including antitumor and antibacterial effects .

Case Studies

Although direct case studies on this compound are not available, investigations into structurally similar compounds provide insight into potential applications:

- Compound 4j from a study on pyrano[2,3-c]pyrazoles demonstrated low micromolar activity against kinase AKT2/PKBβ, which is crucial in glioma malignancy . This suggests that modifications in similar structures could yield compounds with notable therapeutic effects.

Future Directions for Research

Given the current lack of comprehensive studies on this compound's biological activity, future research should focus on:

- In vitro Studies : Testing the compound against various cancer cell lines to evaluate cytotoxicity and potential therapeutic efficacy.

- Mechanistic Studies : Investigating how the compound interacts with specific biological targets at the molecular level.

- Structure-Activity Relationship (SAR) : Exploring how variations in the substituents affect biological activity to optimize the compound for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized for diastereoselectivity?

Methodological Answer: The synthesis often involves nucleophilic substitution or coupling reactions. For example, copper(II)–bisphosphine catalysts (e.g., L3) can promote diastereoselective oligomerization of substituted alcohols to form tetrahydropyran derivatives . Iron-catalyzed cross-coupling reactions (e.g., with Grignard reagents) are effective for introducing alkynyl or aryl groups at the 4-position of the tetrahydropyran ring, as demonstrated in the synthesis of 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran. Key factors include solvent choice (THF), temperature control (−78°C for sensitive intermediates), and catalyst loading (e.g., Fe(acac)₃) to optimize yield and selectivity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Coupling constants (e.g., J = 8.6 Hz for aromatic protons) and chemical shifts (e.g., δ 7.35 ppm for bromophenoxy groups) are critical for assigning substituent positions .

- MS (EI/CI) : Fragmentation patterns (e.g., loss of Br or NO₂ groups) and molecular ion peaks (e.g., m/z 476.0717 for [M+H]+) validate molecular weight and functional group integrity .

- Purity : High-resolution mass spectrometry (HRMS) with <5 ppm error ensures compound identity, while HPLC with UV detection monitors impurities .

Q. What are the key functional groups in this compound, and how do they influence reactivity in substitution or coupling reactions?

Methodological Answer:

- Bromo group : Participates in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl moieties. For example, 2-(4-bromophenoxy)tetrahydro-2H-pyran derivatives undergo Pd-catalyzed cross-coupling with boronic acids .

- Nitro group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the para position. Reduction (e.g., H₂/Pd-C) converts it to an amine for further functionalization .

- Tetrahydropyran oxygen : Stabilizes intermediates via oxocarbenium ion formation during acid-mediated ring-opening or glycosylation reactions .

Advanced Research Questions

Q. What strategies achieve regioselective alkenylation or cross-coupling reactions involving the tetrahydropyran ring?

Methodological Answer:

- Brønsted acid catalysis : Selectively activates the tetrahydropyran ring for α-alkenylation. For example, triflic acid promotes styryl group addition at the 2-position, as shown in (E)-2-(4-(trifluoromethoxy)styryl)tetrahydro-2H-pyran synthesis .

- Directed metalation : Use of strong bases (e.g., LiHMDS) at −78°C directs metalation to specific positions (e.g., 8-CH of purine-tetrahydropyran hybrids) .

- Protecting groups : Temporary protection of the hydroxyl group (e.g., THP ethers) prevents undesired side reactions during multi-step syntheses .

Q. How do the bromo and nitro substituents affect electronic properties and interactions with biological targets?

Methodological Answer:

- Electron-withdrawing effects : The nitro group reduces electron density on the phenoxy ring, increasing binding affinity to enzymes like HMG-CoA reductase. Comparative studies with deoxyarbutin (a hydroquinone analog) show enhanced antioxidant activity when the nitro group is replaced with hydroxyl .

- Biological activity : Bromine enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., COX-2 inhibition) combined with molecular docking reveal steric and electronic complementarity with hydrophobic enzyme pockets .

Q. What analytical and computational methods validate the stereochemistry and stability of tetrahydropyran derivatives?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R,3S,4S,5R,6S)-tetrahydropyran derivatives with benzyloxy groups .

- DFT calculations : Predict stability under varying pH/temperature by modeling protonation states and ring-opening energetics. For example, MD simulations assess hydrogen bonding between the tetrahydropyran oxygen and solvent molecules .

- Chiral HPLC : Separates enantiomers using cellulose-based columns, validated by circular dichroism (CD) spectra .

Q. How can this scaffold be modified to enhance its pharmacokinetic properties in drug development?

Methodological Answer:

- Glycosylation : Introducing hydroxymethyl groups (e.g., at the 6-position) improves water solubility, as seen in dapagliflozin analogs targeting sodium-glucose cotransporters .

- Prodrug strategies : Masking phenolic hydroxyl groups as THP ethers enhances oral bioavailability. Enzymatic cleavage in vivo regenerates the active form .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing Br with CF₃) optimizes metabolic stability, assessed via microsomal incubation and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.